2,2-dimethyl-3-(oxiran-2-yl)propan-1-ol
Description
Properties
CAS No. |
2169146-45-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Epoxidation Using Peracids
The most straightforward route involves epoxidizing 3,3-dimethylallyl alcohol (2,2-dimethylprop-2-en-1-ol) with peracids such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid . The double bond in the allylic alcohol undergoes electrophilic addition, forming the epoxide ring. For example, reacting 3,3-dimethylallyl alcohol with m-CPBA in dichloromethane at 0–5°C for 4–6 hours yields 2,2-dimethyl-3-(oxiran-2-yl)propan-1-ol with approximately 70–75% efficiency. This method is favored for its simplicity but requires careful control of temperature to avoid side reactions such as over-oxidation or polymerization.
Nucleophilic Ring-Opening of Epichlorohydrin Derivatives
Alkaline-Mediated Substitution
Epichlorohydrin (2-(chloromethyl)oxirane) serves as a versatile epoxide precursor in nucleophilic substitution reactions. Reacting 2,2-dimethylpropan-1-ol with epichlorohydrin in the presence of potassium carbonate or pyridine facilitates the displacement of chloride, forming the target compound. For example, a reaction in dichloromethane with pyridine at 25°C for 4 hours yielded 70% of the product after quenching with chilled water. This method is scalable but generates stoichiometric amounts of salt byproducts.
Phase-Transfer Catalysis
To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. In a patented synthesis of Linezolid, sodium hydride was used to deprotonate the alcohol, enabling nucleophilic attack on epichlorohydrin at 70–75°C. This approach achieved a 94% yield of the epoxide intermediate, demonstrating the utility of strong bases in driving substitutions.
Shi Epoxidation of Diene Substrates
Diene Preparation and Epoxidation
A chiron-based strategy involves synthesizing diene precursors via Wittig olefination or Takai olefination , followed by Shi epoxidation. For example, ozonolysis of a methylene acetal derived from 2-deoxy-D-ribose produced an aldehyde, which underwent Takai olefination with 1,1-diiodoethane to form a diene. Subsequent Shi epoxidation and deprotection yielded the epoxy alcohol with 88% efficiency under BF₃- OEt₂ catalysis.
Regioselectivity Enhancement
The use of a dioxane template significantly improves regioselectivity. In comparative studies, the dioxane ring directed nucleophilic attack to the less hindered epoxide carbon, achieving >20:1 endo:exo selectivity in cyclization reactions. This contrasts with traditional tetrahydropyran (THP) templates, which offered only 5.8:1 selectivity under similar conditions.
Protection/Deprotection Strategies in Synthesis
Silyl Ether Protection
To prevent unwanted side reactions during epoxidation, the primary alcohol group is often protected as a tert-butyldiphenylsilyl (TBDPS) ether . For instance, diol intermediates protected with TBDPS underwent Shi epoxidation and subsequent deprotection with tetrabutylammonium fluoride (TBAF) to yield the final product. This method ensures high functional group tolerance but adds synthetic steps.
Acetylation and Hydrolysis
In a synthesis of carvedilol derivatives, the hydroxyl group was acetylated using acetic anhydride before epoxide formation. After nucleophilic substitution with 2-(2-methoxyphenoxy)ethanamine, hydrochloric acid-mediated hydrolysis restored the alcohol functionality, achieving a 56.2% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Epoxidation | m-CPBA, CH₂Cl₂, 0–5°C | 70–75% | Simple, fewer steps | Temperature-sensitive |
| Epichlorohydrin Substitution | K₂CO₃, CH₂Cl₂, 25°C | 70% | Scalable | Salt byproduct generation |
| Shi Epoxidation | Oxone, ketone catalyst, BF₃- OEt₂ | 88% | High regioselectivity | Complex precursor synthesis |
| Protection/Deprotection | TBDPSCl, TBAF, HCl | 56–94% | Functional group compatibility | Additional synthetic steps |
Scientific Research Applications
2,2-Dim
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epoxide-Containing Analogs
Benzyl 2-Methyl-3-(oxiran-2-yl)propanoate (Bn-MPO)
- Structure : Contains an epoxide and ester group (C₁₄H₁₆O₃, MW: 232.27) .
- Synthesis : Produced via Oxone-mediated epoxidation .
- Reactivity : The ester group enables participation in nucleophilic acyl substitutions, contrasting with the alcohol group in the target compound, which favors oxidation or esterification.
Ethyl/Methyl (S)-3-(Oxiran-2-yl)propanoates
Aromatic Substituted Alcohols
Majantol® (2,2-Dimethyl-3-(3-tolyl)propan-1-ol)
- Structure : Aromatic substituent (C₁₂H₁₈O, MW: 178.27) with a 3-methylphenyl group .
- Physical Properties : Boiling point = 276.9°C , density = 0.96 g/cm³ , flash point = 112.4°C .
- Applications: Widely used in fragrances for its floral-aldehydic notes .
- Safety : Classified as a contact allergen; regulated by IFRA with concentration limits in consumer products .
- Contrast : Unlike the target compound’s epoxide, Majantol’s aromatic group enhances stability and reduces reactivity, making it suitable for long-lasting fragrances.
Amino-Substituted Alcohols
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Structure: Tertiary amine and alcohol (C₉H₂₁NO, MW: 159.27) .
- Physical Properties : Boiling point = 226.6°C , density = 0.875 g/cm³ , flash point = 73.9°C .
- Hazards : Acute oral toxicity (H302) and eye irritation (H319); requires PPE during handling .
- Applications: Potential surfactant or pharmaceutical intermediate due to its amine group .
- Comparison: The amino group introduces basicity and hydrogen-bonding capabilities, differing from the epoxide’s electrophilic nature.
Key Data Table: Comparative Analysis
Q & A
Q. How can researchers address analytical challenges in quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
